- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent, Journal of Applied Polymer Science, 2019, 136(7),

Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)

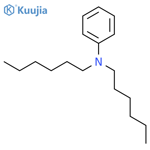

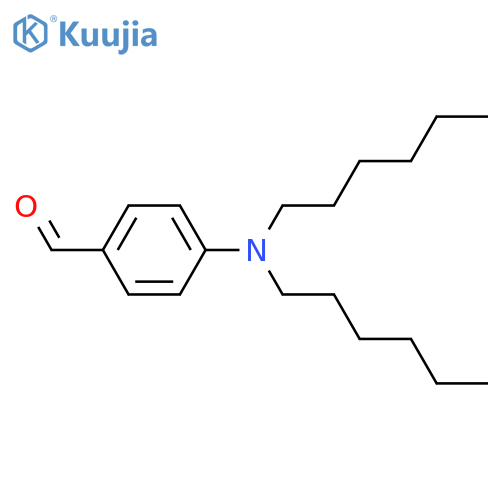

90133-80-5 structure

Nome del prodotto:Benzaldehyde, 4-(dihexylamino)-

Numero CAS:90133-80-5

MF:C19H31NO

MW:289.455545663834

CID:793609

Benzaldehyde, 4-(dihexylamino)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzaldehyde, 4-(dihexylamino)-

- 4-(dihexylamino)benzaldehyde

- 4-(Dihexylamino)benzaldehyde (ACI)

- 4-Formyl-N,N-dihexylaniline

- 4-N,N-Dihexylaminobenzaldehyde

- N,N-Dihexyl-4-aminobenzaldehyde

- N,N-Dihexyl-4-formylaniline

- p-(N,N-Dihexylamino)benzaldehyde

-

- Inchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3

- Chiave InChI: UKTWAOCWPWUTHP-UHFFFAOYSA-N

- Sorrisi: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1

Benzaldehyde, 4-(dihexylamino)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C

1.2 4 h, 90 °C; cooled

1.3 Reagents: Water ; 0 °C

1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C

1.2 4 h, 90 °C; cooled

1.3 Reagents: Water ; 0 °C

1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C

1.2 -10 °C → 60 °C; 2 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 -10 °C → 60 °C; 2 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Riferimento

- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes, Dyes and Pigments, 2012, 92(1), 783-788

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness, ChemPhysChem, 2021, 22(22), 2313-2328

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Star-shaped push-pull compounds having 1,3,5-triazine cores, European Journal of Organic Chemistry, 2006, (11), 2609-2617

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen, Macromolecular Research, 2013, 21(5), 565-573

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C

1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C

1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C

Riferimento

- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling, Chemistry - A European Journal, 2014, 20(32), 9991-9997

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C

1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

Riferimento

- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled

1.2 Reagents: Sodium hydroxide ; neutralized

1.2 Reagents: Sodium hydroxide ; neutralized

Riferimento

- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging, Chemistry - A European Journal, 2013, 19(49), 16625-16633

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations, Tetrahedron, 2021, 96,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C

1.2 5 °C; 3 h, 80 °C

1.3 Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 5 °C; 3 h, 80 °C

1.3 Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Riferimento

- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes, Tetrahedron Letters, 2006, 47(27), 4715-4719

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane

1.2 Reagents: Sodium acetate Solvents: Water

1.2 Reagents: Sodium acetate Solvents: Water

Riferimento

- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers, Journal of Organic Chemistry, 2002, 67(1), 205-218

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C

1.3 Solvents: Water ; 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C

1.3 Solvents: Water ; 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

Riferimento

- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format, Nano Letters, 2018, 18(1), 618-628

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS), ARKIVOC [online computer file], 2000, 1(6), 939-944

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations, ChemPhysChem, 2018, 19(2), 187-197

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Riferimento

- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561

Benzaldehyde, 4-(dihexylamino)- Raw materials

Benzaldehyde, 4-(dihexylamino)- Preparation Products

Benzaldehyde, 4-(dihexylamino)- Letteratura correlata

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

90133-80-5 (Benzaldehyde, 4-(dihexylamino)-) Prodotti correlati

- 10338-57-5(4-(piperidin-1-yl)benzaldehyde)

- 669050-72-0(3-(piperidin-1-yl)benzaldehyde)

- 90134-10-4(4-(Dibutylamino)benzaldehyde)

- 613-28-5(4-(Dipropylamino)benzaldehyde)

- 51980-54-2(4-(Pyrrolidin-1-yl)benzaldehyde)

- 1496675-70-7(5-(pyrimidin-4-yl)-1,2-oxazole-4-carboxylic acid)

- 2228846-09-9(1-(1-ethenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid)

- 2639375-65-6(tert-butyl N-(2R)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-ylcarbamate)

- 2228565-57-7(3-2-fluoro-5-(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

- 73647-09-3(Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt)

Fornitori consigliati

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso